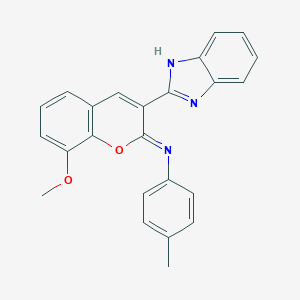
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Méthodes De Préparation
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of an appropriate benzimidazole derivative with a chromene derivative under specific reaction conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and sulfur as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chromene ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzimidazole or chromene derivatives .
Applications De Recherche Scientifique
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(4-METHYLPHENYL)-2H-CHROMEN-2-IMINE exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms . The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzimidazole derivatives and chromene derivatives. For example:
Benzimidazole derivatives: Compounds like albendazole and ivermectin, which are used as antiparasitic agents.
Chromene derivatives: Compounds with similar chromene structures that exhibit antioxidant or anti-inflammatory properties.
Propriétés
Formule moléculaire |
C24H19N3O2 |
|---|---|
Poids moléculaire |
381.4g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-8-methoxy-N-(4-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C24H19N3O2/c1-15-10-12-17(13-11-15)25-24-18(23-26-19-7-3-4-8-20(19)27-23)14-16-6-5-9-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,26,27) |
Clé InChI |
NLXAJRCSGBEVJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
SMILES canonique |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















